Ethyl 3-benzoylacrylate Ethyl 3-benzoylacrylate Ethyl 3-benzoylacrylate (ethyl trans-3-benzoylacrylate) undergoes enantioselective guanidine catalyst promoted Michael addition reaction with dithranol to yield Michael adduct.

Brand Name: Vulcanchem
CAS No.: 17450-56-5
VCID: VC21040201
InChI: InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
SMILES: CCOC(=O)C=CC(=O)C1=CC=CC=C1
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

Ethyl 3-benzoylacrylate

CAS No.: 17450-56-5

Cat. No.: VC21040201

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-benzoylacrylate - 17450-56-5

Specification

CAS No. 17450-56-5
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name ethyl (E)-4-oxo-4-phenylbut-2-enoate
Standard InChI InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Standard InChI Key ACXLBHHUHSJENU-CMDGGOBGSA-N
Isomeric SMILES CCOC(=O)/C=C/C(=O)C1=CC=CC=C1
SMILES CCOC(=O)C=CC(=O)C1=CC=CC=C1
Canonical SMILES CCOC(=O)C=CC(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structure

Basic Identification

Ethyl 3-benzoylacrylate is characterized by the following parameters:

  • IUPAC Name: Ethyl (E)-4-oxo-4-phenylbut-2-enoate

  • Molecular Formula: C₁₂H₁₂O₃

  • Molecular Weight: 204.22-204.23 g/mol

  • CAS Numbers: There appear to be two associated CAS numbers:

    • 15121-89-8

    • 17450-56-5

The presence of multiple CAS numbers may indicate different isomeric forms or historical registration variations in chemical databases.

Structural Features

The compound's structure includes a phenyl group attached to a carbonyl (forming the benzoyl moiety), connected to a conjugated double bond system, which terminates with an ethyl ester group. This configuration creates an extended π-electron system that contributes to its chemical reactivity and spectroscopic properties. The compound predominantly exists in the trans-configuration, which can be confirmed through specialized spectroscopic analyses.

Physical Properties

Observable Characteristics

Ethyl 3-benzoylacrylate presents as a clear yellow to reddish liquid under standard conditions. Its physical appearance varies somewhat depending on purity and storage conditions.

Measurable Properties

Table 1: Physical Properties of Ethyl 3-benzoylacrylate

PropertyValueReference
AppearanceClear yellow to reddish liquid
Boiling Point305.1 ± 34.0 °C at 760 mmHg
Boiling Point (reduced pressure)184-185°C at 25 mmHg
Density1.109-1.112 g/cm³
Flash Point132.2 ± 25.7 °C
Refractive Index1.542-1.546

Solubility Profile

The compound demonstrates solubility in common organic solvents including ethanol, methanol, acetonitrile, and dichloromethane. This solubility profile influences its handling procedures during synthetic applications and purification processes.

Synthesis Methods

Laboratory-Scale Synthesis

Several synthetic routes have been developed for preparing Ethyl 3-benzoylacrylate:

Friedel-Crafts Acylation/Esterification

This approach involves the reaction of benzene with maleic anhydride, followed by esterification with ethanol under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, followed by dehydration and esterification steps.

Michael Addition Pathway

Ethyl 3-benzoylacrylate can be synthesized through the reaction of ethyl acrylate with benzoyl chloride in the presence of a base such as triethylamine or sodium hydroxide. This reaction typically occurs under reflux conditions, with the product requiring purification through distillation.

Regioselective Synthesis

The compound can also be produced via regioselective aza-ene additions under catalyst-free conditions, providing high regioselectivity (>95%). This method has gained attention for its efficiency and environmentally friendly approach.

Industrial Production

Industrial synthesis of Ethyl 3-benzoylacrylate employs optimized versions of laboratory methods, with modifications to enhance yield and purity:

Continuous Flow Systems

Industrial processes may utilize continuous flow reactors for better temperature control and mixing, enhancing reaction efficiency and product consistency.

Recycling Methodologies

A patented method describes preparing Ethyl 3-benzoylacrylate from enalapril intermediate synthetic mother liquor, demonstrating industrial interest in resource-efficient recycling procedures .

Chemical Reactivity

Michael Addition Reactions

The α,β-unsaturated carbonyl system in Ethyl 3-benzoylacrylate makes it an excellent Michael acceptor:

Nucleophilic Addition

The compound readily undergoes conjugate addition with various nucleophiles, including amines, thiols, and carbon-centered nucleophiles. These reactions are frequently promoted by base catalysts, including guanidine derivatives.

Table 2: Selected Michael Addition Reactions with Ethyl 3-benzoylacrylate

NucleophileReaction ConditionsProduct TypeYield Range (%)
Primary aminesRoom temperature, MeOHβ-amino esters65-80
Thiols0-25°C, TEA, THFβ-thio esters70-85
Dialkyl malonates25°C, K₂CO₃, acetone1,5-dicarbonyl compounds60-75
DithranolGuanidine catalystMichael adducts55-70

Stereochemical Considerations

Research has demonstrated potential for enantioselective Michael additions using Ethyl 3-benzoylacrylate with appropriate chiral catalysts, enabling the synthesis of complex molecules with defined stereochemistry.

Hydrogenation Reactions

Catalytic hydrogenation of Ethyl 3-benzoylacrylate produces ethyl 3-phenylpropanoate. This reaction typically employs:

  • Hydrogen gas as the reducing agent

  • Palladium on carbon (Pd/C) as the catalyst

  • Moderate pressure conditions (30-50 psi)

  • Room temperature to mild heating (20-40°C)

Complete reduction requires careful monitoring to prevent over-reduction of the aromatic ring.

Cycloaddition Chemistry

Ethyl 3-benzoylacrylate participates as a dienophile in Diels-Alder reactions, contributing to the formation of six-membered cyclic structures. These reactions expand the compound's utility in constructing complex molecular frameworks.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural characterization of Ethyl 3-benzoylacrylate:

¹H NMR Features

Key proton signals include:

  • Aromatic protons: δ 7.8-8.1 ppm (multiplet)

  • α,β-unsaturated protons: δ 6.5-7.0 ppm (doublets with characteristic coupling constants)

  • Ethyl ester signals: δ 4.2-4.3 ppm (quartet, -CH₂-) and δ 1.2-1.3 ppm (triplet, -CH₃)

¹³C NMR Profile

Carbon signals confirm the presence of:

  • Carbonyl carbons (ketone and ester): δ 190-195 ppm and δ 165-170 ppm

  • Olefinic carbons: δ 130-140 ppm

  • Aromatic carbons: δ 125-135 ppm

  • Ethyl ester carbons: δ 60-65 ppm (-CH₂-) and δ 10-15 ppm (-CH₃)

Infrared Spectroscopy

FT-IR analysis shows characteristic absorption bands:

  • Ester carbonyl stretch: ~1710 cm⁻¹

  • α,β-unsaturated ketone carbonyl: ~1650 cm⁻¹

  • C=C stretch: ~1620 cm⁻¹

  • Aromatic C=C stretches: ~1600 and ~1450 cm⁻¹

Mass Spectrometry

GC-MS analysis typically shows:

  • Molecular ion peak at m/z 204 (M⁺)

  • Fragment ions at m/z 159 (loss of -OC₂H₅)

  • Fragment at m/z 105 (benzoyl cation)

  • Base peak often corresponds to phenyl fragments

Applications in Scientific Research

Synthesis of Therapeutic Compounds

Ethyl 3-benzoylacrylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

  • Angiotensin-Converting Enzyme (ACE) inhibitors, including enalapril and ramipril

  • Antihypertensive medications

  • Other compounds requiring β-functionalized structures

Research Case Studies

Optimization of Synthetic Methodologies

Research into optimizing the synthesis of Ethyl 3-benzoylacrylate has revealed significant improvements through specific modifications:

Table 3: Impact of Synthetic Conditions on Yield

Synthesis MethodCatalystTemperature (°C)Reaction Time (h)Yield (%)
Conventional Michael AdditionTriethylamine60-804-660-75
Friedel-Crafts MethodAlCl₃50-708-1050-65
Microwave-Assisted Synthesis-100-1200.5-1>75

Studies demonstrate that microwave irradiation significantly improved yields from approximately 20% to over 75% for certain derivatives, while dramatically reducing reaction times.

Pharmaceutical Application Case Study

A notable case study involves the optimization of Ethyl 3-benzoylacrylate as an intermediate in enalapril synthesis:

Process Development

Researchers investigated various reaction parameters to optimize yield and purity:

  • Catalyst selection and loading

  • Solvent systems and their impact on reaction kinetics

  • Temperature profiles and their effect on stereoselectivity

  • Purification methodologies to minimize impurities

The study demonstrated that controlling reaction parameters could increase yield from 65% to 83% while reducing impurity profiles by approximately 40%.

Biological Activity Investigations

In vitro studies examining derivatives of Ethyl 3-benzoylacrylate have revealed promising biological activities:

Cytotoxicity Evaluations

Research has established that select derivatives exhibit low cytotoxicity profiles against normal cell lines while maintaining activity against pathogenic targets. These findings position certain derivatives as candidates for further medicinal chemistry investigations.

Structure-Activity Relationships

Systematic modification of the core Ethyl 3-benzoylacrylate structure has generated data on structure-activity relationships, particularly focusing on:

  • Influence of substituents on the phenyl ring

  • Impact of modifications to the ester functionality

  • Effects of altering the conjugated system

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC serves as the preferred method for analyzing Ethyl 3-benzoylacrylate in complex mixtures:

  • Reverse-phase C18 columns provide excellent separation

  • UV detection at 254 nm offers sensitive quantification

  • Mobile phases typically consist of acetonitrile/water gradients

  • Method validation parameters include linearity (r² > 0.999), precision (RSD < 2%), and accuracy (recovery 98-102%)

Gas Chromatography (GC)

GC analysis, particularly when coupled with mass spectrometry (GC-MS), provides:

  • Retention time of approximately 12.5 minutes under standard conditions

  • Excellent separation from potential impurities

  • Structural confirmation through mass fragmentation patterns

Quality Control Parameters

For applications requiring high purity, especially pharmaceutical intermediates, quality control specifications typically include:

Table 4: Quality Control Specifications for Ethyl 3-benzoylacrylate

ParameterSpecificationAnalytical Method
AppearanceClear yellow to reddish liquidVisual inspection
Purity≥98.0%HPLC or GC
Related substances≤2.0% total, ≤0.5% individualHPLC
Water content≤0.5%Karl Fischer titration
Residual solventsPer ICH guidelinesHeadspace GC

Comparison with Structural Analogs

Understanding structural relationships between Ethyl 3-benzoylacrylate and similar compounds provides valuable context for its unique properties:

Structural Variations and Their Impact

Table 5: Comparison with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Structural DifferencePrimary Application
Ethyl 3-benzoylacrylate15121-89-8/17450-56-5C₁₂H₁₂O₃Base structurePharmaceutical intermediate
Ethyl 3-phenylacrylate103-36-6C₁₁H₁₂O₂Lacks ketone carbonylFragrances, polymers
Ethyl benzoylacetate94-02-0C₁₁H₁₂O₃Saturated backboneFlavoring agent
Methyl 3-benzoylacrylate-C₁₁H₁₀O₃Methyl vs. ethyl esterSimilar to ethyl analog

Reactivity Comparisons

The presence of both the α,β-unsaturated system and the benzoyl group in Ethyl 3-benzoylacrylate creates distinctive reactivity compared to its analogs:

  • Enhanced electrophilicity at the β-carbon position compared to simple α,β-unsaturated esters

  • Greater stability of reaction intermediates due to extended conjugation

  • Modulated pKa values for adjacent protons, influencing base-catalyzed reactions

Future Research Directions

The versatility of Ethyl 3-benzoylacrylate suggests several promising avenues for continued investigation:

Green Chemistry Approaches

Sustainable approaches to synthesis warrant further exploration:

  • Development of solvent-free methodologies

  • Investigation of biocatalytic pathways

  • Application of flow chemistry for process intensification

  • Recovery strategies from pharmaceutical waste streams

Expanded Medicinal Applications

Further research could explore:

  • Development of novel derivatives with enhanced specificity for biological targets

  • Investigation of structure-activity relationships across diverse therapeutic areas

  • Exploration of prodrug approaches utilizing the compound's reactive functional groups

Advanced Materials Development

The compound's reactivity profile positions it as a potential building block for:

  • Stimuli-responsive polymeric materials

  • Specialized coating technologies

  • Novel composite structures with tailored physical properties

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